![molecular formula C19H19NO B250330 N,N-Diallyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B250330.png)
N,N-Diallyl[1,1'-biphenyl]-4-carboxamide
Description
N,N-Diallyl[1,1'-biphenyl]-4-carboxamide is a biphenyl-based carboxamide derivative characterized by two allyl groups attached to the amide nitrogen. The diallyl substitution likely confers unique steric and electronic properties, influencing solubility, metabolic stability, and receptor binding compared to other derivatives.
Properties
Molecular Formula |
C19H19NO |
---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
4-phenyl-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C19H19NO/c1-3-14-20(15-4-2)19(21)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h3-13H,1-2,14-15H2 |
InChI Key |
DAIHXSFUQJFCLD-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Synthetic Accessibility : Bulky substituents (e.g., bicyclic amines) often require advanced purification (e.g., automated flash chromatography), whereas simpler groups (e.g., phenyl, dimethyl) are synthesized via high-yield cross-coupling reactions .
Physicochemical Properties
Table 2: Molecular Properties and Drug-Likeness
Key Observations :
- Lipophilicity : The diallyl group’s logP is expected to be higher than dimethyl analogs (logP ~2.5–3.0) but lower than aromatic heterocycles (e.g., thiazolyl: 4.01) .
- Polarity: The absence of hydrogen bond donors (due to N,N-dialkylation) may enhance membrane permeability compared to monosubstituted analogs .
Key Observations :
- TRP Channel Modulation : Bulky substituents (e.g., bicyclic amines) improve TRPC4/5 antagonism, suggesting that the diallyl group’s flexibility might balance potency and selectivity .
- Antimicrobial Potential: Thiourea-linked biphenyl carboxamides exhibit antibacterial activity, but the diallyl group’s lack of hydrogen bond donors may reduce this effect .
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